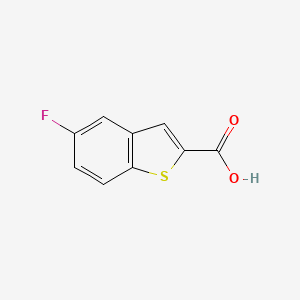

5-Fluoro-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-fluoro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPMOSTGNZKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358522 | |

| Record name | 5-fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70060-13-8 | |

| Record name | 5-Fluorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70060-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-1-benzothiophene-2-carboxylic acid CAS number

An In-depth Technical Guide to 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS: 70060-13-8)

Executive Summary

5-Fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its rigid benzothiophene core, functionalized with a reactive carboxylic acid handle and a metabolically significant fluorine atom, makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol with mechanistic insights, robust analytical characterization methods, and its current applications in drug discovery. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships in its chemistry and provides field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. 5-Fluoro-1-benzothiophene-2-carboxylic acid is unambiguously identified by its CAS number: 70060-13-8.[1][2][3][4] The fluorine substituent at the 5-position is critical, as it can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a favored feature in medicinal chemistry design.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 70060-13-8 | [1][2][3] |

| Molecular Formula | C₉H₅FO₂S | [1][3][4] |

| Molecular Weight | 196.20 g/mol | [1][3][4] |

| IUPAC Name | 5-fluoro-1-benzothiophene-2-carboxylic acid | [3] |

| Synonyms | 5-Fluorobenzo[b]thiophene-2-carboxylic acid | [3][5] |

| Melting Point | 257.0 - 266.0 °C | [5] |

| Appearance | White to pink powder | [5] |

| SMILES | C1=CC2=C(C=C1F)C=C(S2)C(=O)O | [3] |

| InChIKey | PLVPMOSTGNZKQQ-UHFFFAOYSA-N |[3] |

Synthesis and Mechanistic Insights

The synthesis of substituted benzothiophene-2-carboxylic acids typically involves the construction of the heterocyclic core followed by functionalization. A robust and common method is the hydrolysis of the corresponding ethyl ester, which itself is synthesized via a cyclization reaction.

Synthetic Workflow Overview

The chosen pathway involves a base-catalyzed hydrolysis of Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate. This precursor is readily available and the subsequent hydrolysis is a high-yielding, clean reaction. The rationale for this two-step approach is its reliability and scalability. The ester provides a stable intermediate that can be easily purified by crystallization or chromatography before the final deprotection to the desired carboxylic acid.

Caption: Synthesis workflow for 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with the outcome of the reaction being a pure, crystalline solid.

Materials:

-

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl, 1N solution)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: To a solution of ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (1 eq.) in ethanol (approx. 0.5 M solution), add a 3N aqueous solution of sodium hydroxide (2 eq.).

-

Hydrolysis: Stir the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically occurs overnight.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2 by the slow, dropwise addition of 1N HCl. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product as a white or off-white powder.[6]

-

Validation: Dry the purified solid under vacuum and characterize using methods described in Section 3 to confirm identity and purity (>95%).

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to ensure the compound meets the quality standards required for subsequent research, particularly in drug development.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. The presence of a sharp, single peak at the expected retention time indicates a high degree of purity. An assay of ≥95.0% is a common standard.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should be consistent with the 5-fluoro-1-benzothiophene-2-carboxylic acid structure, showing characteristic shifts for the aromatic protons and carbons, with coupling patterns influenced by the fluorine atom.

-

Mass Spectrometry (MS): LC-MS provides confirmation of the molecular weight. The observed mass should correspond to the calculated exact mass of the compound (195.9994 Da).[3]

-

Titration: An aqueous acid-base titration can be used to determine the assay of the carboxylic acid functional group, providing a quantitative measure of the active moiety.[5]

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, found in several approved drugs.[7] The title compound serves as a critical intermediate in the synthesis of novel therapeutic agents.

Role as a Bioactive Scaffold

The fusion of a benzene and thiophene ring creates a bioisostere of indole, allowing it to interact with biological targets that recognize indole-containing ligands. Research has demonstrated that benzothiophene derivatives possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8]

-

Antimicrobial Agents: Benzothiophene acylhydrazones have been synthesized and evaluated as potent agents against multidrug-resistant Staphylococcus aureus (MRSA). The carboxylic acid group of 5-fluoro-1-benzothiophene-2-carboxylic acid is the key functional handle for coupling with hydrazides to generate these libraries of compounds.[8]

-

Nuclear Receptor Modulation: Benzothiophene derivatives are being explored as modulators for nuclear receptors like the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a key target for autoimmune diseases.[9][10] The core scaffold provides the necessary geometry to fit within the receptor's ligand-binding domain.

Drug Development Logic Pathway

The use of 5-fluoro-1-benzothiophene-2-carboxylic acid in a drug discovery program follows a logical workflow. The carboxylic acid is typically activated and then coupled with an amine-containing fragment to explore new chemical space and optimize biological activity.

Caption: Role as a building block in a typical drug discovery cascade.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 5-Fluoro-1-benzothiophene-2-carboxylic acid presents several hazards.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container.

Conclusion

5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS: 70060-13-8) is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable building block for the development of next-generation therapeutics. The strategic placement of the fluorine atom provides a handle for fine-tuning pharmacokinetic and pharmacodynamic properties, ensuring its continued relevance in the pursuit of novel and effective drugs. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful scaffold into their discovery programs.

References

-

Georganics. 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity. [Link]

-

PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439. [Link]

-

ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

-

National Institutes of Health (PMC). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

-

IntechOpen. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

-

Semantic Scholar. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

-

ResearchGate. Synthesis of 5-Fluoroaminobenzothiazoles. [Link]

-

National Institutes of Health (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

Sources

- 1. CAS 70060-13-8 | 5-Fluoro-benzo[b]thiophene-2-carboxylic acid - Synblock [synblock.com]

- 2. 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity | EN [georganics.sk]

- 3. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 5-Fluorobenzo[b]thiophene-2-carboxylic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-Fluoro-1-benzothiophene-2-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-1-benzothiophene-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS No. 70060-13-8), a key intermediate in pharmaceutical research and development. The document details essential physicochemical data, including thermal, spectroscopic, and solubility characteristics. Furthermore, it furnishes field-proven, step-by-step protocols for the experimental determination of these properties, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Chemical Identity and Molecular Structure

5-Fluoro-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound featuring a benzothiophene core.[1][2] The presence of the fluorine atom and the carboxylic acid group significantly influences its chemical reactivity, solubility, and biological activity, making accurate characterization of its physical properties essential for its application in synthesis and drug design.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 70060-13-8 | [1][3][4] |

| Molecular Formula | C₉H₅FO₂S | [1][3][4] |

| IUPAC Name | 5-fluoro-1-benzothiophene-2-carboxylic acid | [1][4] |

| Synonyms | 5-Fluorobenzo[b]thiophene-2-carboxylic acid | [1][2][4] |

| InChI Key | PLVPMOSTGNZKQQ-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC2=C(C=C1F)C=C(S2)C(=O)O |[1][4] |

Physicochemical Properties

The macroscopic and thermodynamic properties of a compound are foundational to its handling, formulation, and purification. 5-Fluoro-1-benzothiophene-2-carboxylic acid is typically supplied as a solid powder.[5]

Table 2: Core Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 196.20 g/mol | [1][3] |

| Appearance | Pink or cream solid powder | [5][6] |

| Melting Point | 257-266 °C | [4][5] |

| Form | Powder | [5] |

| Purity (Typical) | ≥95.0% (HPLC) |[5] |

Thermal Analysis: Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. Pure substances exhibit a sharp, well-defined melting point, whereas impurities typically cause a depression and broadening of the melting range.[7] The capillary method is the standard pharmacopeial technique for this determination.[8]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, such as a DigiMelt or Mel-Temp, for accurate analysis.[7][9]

-

Sample Preparation:

-

Ensure the 5-Fluoro-1-benzothiophene-2-carboxylic acid sample is completely dry and finely powdered. If necessary, gently pulverize the crystals in a clean, dry mortar and pestle.[7]

-

Jab the open end of a glass capillary tube into the powder multiple times to collect a small amount of the sample.[9]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop.[8][9] This prevents the sample from shrinking away from the heat source during analysis.

-

The final packed sample height should be 2-3 mm. A taller column leads to an artificially broad melting range.[9]

-

-

Instrument Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.[9]

-

Scout Measurement (if melting point is unknown): Set a rapid heating ramp (10-20 °C/minute) to determine an approximate melting range.[7][9] Allow the apparatus to cool at least 20 °C below this approximate point before proceeding.

-

Accurate Measurement: Using a fresh sample, heat rapidly to about 20 °C below the expected melting point.[9] Then, reduce the heating rate to 1-2 °C per minute.[7] A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Data Validation:

-

Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility. Previously melted samples should not be reused, as their crystalline structure may have changed.[9]

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding a compound's solubility is fundamental for reaction setup, purification (recrystallization), formulation, and assessing bioavailability. As a carboxylic acid, 5-Fluoro-1-benzothiophene-2-carboxylic acid is expected to be a relatively polar molecule with acidic properties.

-

Expected Solubility: It is predicted to have low solubility in water but should readily dissolve in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction to form a water-soluble sodium salt.[10][11] Its solubility in common organic solvents like DMSO and methanol is likely slight to moderate.[6]

Experimental Protocol: Qualitative Solubility Determination

This procedure systematically classifies the compound's solubility.[10][12]

-

Setup: For each solvent, place approximately 25 mg of the compound into a clean, small test tube.[12]

-

Solvent Addition: Add 0.75 mL of the chosen solvent in three portions (0.25 mL each). After each addition, vigorously shake or vortex the tube for at least 30 seconds.[12]

-

Observation: A compound is considered "soluble" if it dissolves completely, forming a clear, homogenous solution.

-

Test Sequence:

-

Step 1: Water. If soluble, test the solution with litmus or pH paper. An acidic pH (≤ 4) confirms the presence of an acid.[11]

-

Step 2: 5% NaOH. If insoluble in water, test with 5% NaOH. Solubility indicates an acidic functional group.[11]

-

Step 3: 5% NaHCO₃. If soluble in NaOH, perform a separate test with 5% NaHCO₃. This is a weaker base. Solubility and potential effervescence (CO₂ release) indicate a strong organic acid, such as a carboxylic acid.[11][12]

-

Step 4: Organic Solvents. Independently test solubility in solvents relevant to your application, such as ethanol, methanol, acetone, and DMSO.

-

Caption: Decision tree for solubility classification.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups.[13][14]

A. ¹H and ¹³C NMR Spectroscopy

NMR is a powerful, non-destructive technique for structural elucidation.[13] The quality of the resulting spectrum is highly dependent on proper sample preparation.

Expected ¹H NMR Features: Protons on the benzothiophene ring system will appear in the aromatic region (typically 7.0-8.5 ppm). Protons alpha to the carbonyl group of a carboxylic acid derivative typically resonate around 2.0-3.0 ppm.[15] The carboxylic acid proton itself will appear as a broad singlet at a significantly downfield shift (>10 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Features: The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing far downfield (typically >165 ppm). Aromatic carbons will resonate in the 110-150 ppm range.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Weigh 5-10 mg of the compound for ¹H NMR (or as much as needed to form a saturated solution for ¹³C NMR) into a clean vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, if solubility permits).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved. To remove any particulate matter, which can severely degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a pipette packed with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (typically 400 MHz or higher for good resolution).

-

Allow the sample to equilibrate to the probe temperature.

-

Perform shimming to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typically, 16 to 32 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans will be required.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16] For a solid powder like 5-Fluoro-1-benzothiophene-2-carboxylic acid, the KBr pellet method is a common and effective technique.[17][18]

Expected FT-IR Features:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption typically in the 1000-1400 cm⁻¹ region.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Gently grind 1-2 mg of the compound into a fine powder using a clean agate mortar and pestle.[19]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder. KBr is used because it is transparent in the mid-IR region.[18][19]

-

Thoroughly mix and grind the sample and KBr together to ensure the sample is homogeneously dispersed. The mixture should have a consistent, fine texture to reduce light scattering.[20]

-

Transfer the mixture to a pellet die.

-

-

Pellet Formation:

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample chamber or a blank KBr pellet. This is critical to correct for atmospheric CO₂ and H₂O, as well as any light scattering from the KBr itself.[18]

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Conclusion

The physical properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid—a high-melting-point, crystalline solid—are critical to its effective use in scientific research. Its acidic nature dictates its solubility profile, making it soluble in basic solutions. The structural integrity and identity of the compound can be unequivocally confirmed through a combination of NMR and FT-IR spectroscopy. The standardized protocols provided in this guide offer a robust framework for researchers to obtain reliable and reproducible data, ensuring the quality and integrity of their scientific endeavors.

References

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of South Alabama. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Unknown. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Javed/42a1f11467a5146c9b31d451275d050529d2f254]([Link]

-

Georganics. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity | EN [georganics.sk]

- 3. CAS 70060-13-8 | 5-Fluoro-benzo[b]thiophene-2-carboxylic acid - Synblock [synblock.com]

- 4. 5-Fluorobenzo[b]thiophene-2-carboxylic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 5-Fluorobenzo[b]thiophene-2-carboxylic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 599-64-4 | CAS DataBase [m.chemicalbook.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. omicsonline.org [omicsonline.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rockymountainlabs.com [rockymountainlabs.com]

- 17. jascoinc.com [jascoinc.com]

- 18. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to 5-Fluoro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

5-Fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. It belongs to the benzothiophene class of molecules, which are characterized by a benzene ring fused to a thiophene ring.[1] The benzothiophene core is considered a "privileged scaffold" in drug discovery, as it is a structural component in a variety of approved pharmaceutical agents, including raloxifene (osteoporosis), zileuton (asthma), and sertaconazole (antifungal).[2]

The strategic placement of a fluorine atom at the 5-position and a carboxylic acid group at the 2-position makes this molecule a highly versatile building block. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, while the carboxylic acid group provides a convenient handle for synthetic modification, such as the formation of amides, esters, and other derivatives.[3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, designed for professionals engaged in chemical research and development.

Molecular Structure and Physicochemical Properties

The core of the molecule is a bicyclic heteroaromatic system where a benzene ring is fused at the 'b' site (the 2,3-position) of a thiophene ring.[1] All carbon atoms in the ring system are sp² hybridized, resulting in a planar structure.[1]

Chemical Structure Diagram

Caption: A plausible synthetic pathway to the target compound.

Experimental Protocol and Mechanistic Insights

A likely synthetic route involves the condensation of 2,5-difluorobenzaldehyde with methyl thioglycolate. [4] Step 1: Condensation and Intramolecular Cyclization

-

Reactants : 2,5-Difluorobenzaldehyde is reacted with methyl thioglycolate in the presence of a base, such as triethylamine.

-

Mechanism : The base deprotonates the α-carbon of methyl thioglycolate, creating a nucleophilic thiolate. This attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent condensation (loss of water) and an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the sulfur displaces one of the fluorine atoms on the benzene ring, leads to the cyclized benzothiophene ring system. The fluorine at the 5-position is retained. This reaction yields the methyl ester intermediate, methyl 5-fluoro-1-benzothiophene-2-carboxylate. [5]3. Causality : The choice of a difluoro-substituted starting material is strategic. The electron-withdrawing nature of the fluorine atoms activates the benzene ring towards nucleophilic attack, facilitating the crucial cyclization step. Triethylamine is a suitable organic base that is strong enough to deprotonate the thioglycolate without causing unwanted side reactions.

Step 2: Ester Hydrolysis

-

Reactants : The resulting methyl ester is hydrolyzed using a strong base like sodium hydroxide or lithium hydroxide in a solvent mixture (e.g., water/methanol).

-

Mechanism : The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, eliminating methoxide to form the carboxylate salt.

-

Work-up : The reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate out of the solution.

-

Purification : The crude product is typically collected by filtration and purified by recrystallization to achieve high purity (≥95%). [6]

Spectroscopic Characterization

Confirming the identity and purity of the final compound is critical. While specific spectra are found in proprietary databases, typical spectroscopic data for related structures can provide a reference.

-

¹H NMR : Protons on the aromatic rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid proton is a broad singlet, often at δ > 13 ppm. The fluorine atom will cause splitting (J-coupling) of adjacent protons.

-

¹³C NMR : Aromatic carbons will appear between δ 100-165 ppm. The carboxylic acid carbonyl carbon will be significantly downfield (δ > 160 ppm). The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant. [7]* Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed corresponding to the molecular weight (196.20).

-

Infrared (IR) Spectroscopy : Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1200 cm⁻¹).

Applications in Research and Drug Development

The benzothiophene scaffold is a cornerstone in medicinal chemistry due to its bioisosteric relationship with indole, allowing it to interact with similar biological targets. The title compound is a valuable intermediate for creating more complex molecules with potential therapeutic applications.

-

Antimicrobial Agents : Derivatives of benzothiophene-2-carboxylic acid have been synthesized and evaluated as antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus (MRSA). [7][8]The carboxylic acid group is often converted to an acylhydrazone to enhance biological activity. [7][8]* Enzyme Inhibitors : Structurally similar benzothiophene carboxylic acids have been investigated as covalent inhibitors for proteins like RhoA, a GTPase involved in cancer cell proliferation and metastasis. [3]The carboxylic acid is crucial for forming amide bonds with other fragments to optimize binding affinity. [3]* Nuclear Receptor Modulation : The broader tetrahydro-benzothiophene scaffold has been used to develop modulators for the Retinoic acid receptor-related orphan receptor γt (RORγt), a key target for autoimmune and inflammatory diseases. [9]

Safety and Handling

As with any laboratory chemical, 5-Fluoro-1-benzothiophene-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier. The compound is intended for research use only. [3][10]

Conclusion

5-Fluoro-1-benzothiophene-2-carboxylic acid is more than just a chemical compound; it is a versatile tool for innovation in drug discovery and materials science. Its unique combination of a privileged heterocyclic core, a bio-potentiating fluorine atom, and a synthetically tractable carboxylic acid group ensures its continued relevance. Understanding its fundamental chemistry, from synthesis to application, empowers researchers to harness its full potential in developing the next generation of advanced molecules.

References

-

Title: 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 Source: PubChem URL: [Link]

-

Title: Benzothiophene synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Organic Chemistry-Synthesis of Benzothiophene | PDF Source: Slideshare URL: [Link]

-

Title: Benzothiophene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis Source: Molbase URL: [Link]

-

Title: 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity Source: Georganics URL: [Link]

-

Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators Source: ACS Publications URL: [Link]

-

Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: MDPI URL: [Link]

-

Title: 5-fluoro-benzo[b]thiophene-3-carboxylic acid Source: PubChemLite URL: [Link]

-

Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: PMC - NIH URL: [Link]

-

Title: New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts Source: Semantic Scholar URL: [Link]

Sources

- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 2. Benzothiophene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 5-Fluorobenzo[b]thiophene-2-carboxylic acid, 96% 5 g | Request for Quote [thermofisher.com]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CAS 70060-13-8 | 5-Fluoro-benzo[b]thiophene-2-carboxylic acid - Synblock [synblock.com]

5-Fluoro-1-benzothiophene-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 5-Fluoro-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiophene core, combined with the electronic properties of the fluorine substituent and the reactive handle of the carboxylic acid, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, outlines a detailed laboratory-scale synthesis and purification protocol, describes standard analytical methods for its characterization, and explores its applications, particularly in the context of drug discovery. The content is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical research and development.

Introduction to 5-Fluoro-1-benzothiophene-2-carboxylic acid

The benzothiophene scaffold is a prominent "privileged structure" in medicinal chemistry, appearing in a range of pharmacologically active agents.[1] Its bioisosteric relationship with indole allows it to interact with similar biological targets while offering modulated physicochemical properties, such as improved metabolic stability or altered lipophilicity. The introduction of a fluorine atom at the 5-position further refines these properties through strong electronic effects, often enhancing binding affinity and membrane permeability. 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS No. 70060-13-8) serves as a key synthetic intermediate, leveraging the reactivity of its carboxylic acid group for amide bond formation, esterification, or other derivatizations to build novel therapeutic candidates.[2][3]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is the cornerstone of its effective use in research. The key identifiers and properties of 5-Fluoro-1-benzothiophene-2-carboxylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-fluoro-1-benzothiophene-2-carboxylic acid | [4] |

| Molecular Formula | C₉H₅FO₂S | [4][5] |

| Molecular Weight | 196.20 g/mol | [4][5][6] |

| CAS Number | 70060-13-8 | [4][5] |

| Appearance | Pink to light yellow powder | [7] |

| Melting Point | 257-266 °C | [7] |

| Purity | Typically ≥95% | [7] |

| XLogP3 | 2.9 | [4] |

Synthesis and Purification

The synthesis of benzothiophene-2-carboxylic acids can be achieved through various routes. A common and reliable laboratory method involves the hydrolysis of a corresponding ester precursor, which is often more readily synthesized. This section provides a representative protocol for this transformation.

Detailed Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the saponification of ethyl 5-fluoro-1-benzothiophene-2-carboxylate to yield the target carboxylic acid.

Materials:

-

Ethyl 5-fluoro-1-benzothiophene-2-carboxylate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH), 3N aqueous solution

-

Hydrochloric acid (HCl), 1N aqueous solution

-

Ethyl acetate (EtOAc)

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ester (1 equivalent) in ethanol (approx. 10-15 mL per gram of ester).

-

Saponification: To the stirred solution, add a 3N aqueous solution of NaOH (2 equivalents).[8]

-

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initiates the saponification (hydrolysis) reaction, converting the ester to a sodium carboxylate salt, which is soluble in the aqueous ethanol mixture.

-

-

Reaction Monitoring: Allow the solution to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Acidification & Precipitation: Dilute the remaining aqueous residue with deionized water. Place the flask in an ice bath and slowly acidify the solution by adding 1N HCl dropwise while stirring. Continue adding acid until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Causality: Acidification protonates the water-soluble sodium carboxylate salt, converting it into the neutral carboxylic acid, which has low solubility in water and therefore precipitates out of the solution.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous Na₂SO₄, then filter to remove the drying agent.

-

Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-Fluoro-1-benzothiophene-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small organic molecules.

Standard Protocol: Purity Assessment by Reverse-Phase HPLC

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (ACN), HPLC grade

-

Deionized water with 0.1% Trifluoroacetic Acid (TFA)

-

Methanol (for sample preparation)

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Degas both solvents prior to use.

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Causality: The benzothiophene core is an aromatic system that strongly absorbs UV light, making 254 nm a suitable wavelength for detection.

-

-

Gradient: A typical gradient would be 10% B to 90% B over 15 minutes, followed by a hold and re-equilibration period.

-

-

Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the product divided by the total peak area of all detected components.

Analytical Workflow Diagram

Caption: Standard workflow for purity analysis via reverse-phase HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 5-Fluoro-1-benzothiophene-2-carboxylic acid stems from its role as a versatile scaffold for generating diverse libraries of compounds for biological screening.

-

Anti-inflammatory Agents: Benzothiophene derivatives have been investigated as potent dual inhibitors of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade that metabolize arachidonic acid.[9] Simultaneous inhibition of both pathways may offer enhanced anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[9]

-

Antimicrobial Agents: The benzothiophene nucleus has been incorporated into novel acylhydrazone derivatives that show significant antimicrobial activity, including against multidrug-resistant Staphylococcus aureus (MRSA).[3]

-

Oncology and Other Therapeutic Areas: The scaffold is a building block for developing novel therapeutics in oncology, as well as for neurological and metabolic disorders.[1][10] The carboxylic acid function allows for the straightforward attachment of various pharmacophores via amide coupling to explore structure-activity relationships (SAR).

Diagram of a Potential Mechanism of Action

Caption: Inhibition of inflammatory pathways by a benzothiophene derivative.

Safety, Handling, and Storage

Proper handling of 5-Fluoro-1-benzothiophene-2-carboxylic acid is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles.[11][12]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the powder.[13] Avoid generating dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][11]

Conclusion

5-Fluoro-1-benzothiophene-2-carboxylic acid is more than a chemical with a specific molecular weight; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and proven utility as a scaffold for high-value therapeutics underscore its importance. This guide has provided the essential technical framework for researchers to confidently incorporate this valuable building block into their synthetic and drug discovery programs.

References

-

PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid. [Link]

-

American Custom Chemicals Corporation. 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester, min 95%, 1 gram. [Link]

-

ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

-

Georganics. 5-Fluoro-1-benzothiophene-2-carboxylic acid. [Link]

-

Synnovator. The Role of 5-Fluoroindole-2-carboxylic Acid in Modern Drug Discovery. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

-

IntechOpen. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

-

ResearchGate. (PDF) Synthesis of 5-Fluoroaminobenzothiazoles. [Link]

-

PubMed. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. [Link]

-

National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity | EN [georganics.sk]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 70060-13-8 | 5-Fluoro-benzo[b]thiophene-2-carboxylic acid - Synblock [synblock.com]

- 6. scbt.com [scbt.com]

- 7. H33239.06 [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways for producing 5-Fluoro-1-benzothiophene-2-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. The strategic incorporation of a fluorine atom and a carboxylic acid moiety onto the benzothiophene scaffold offers unique physicochemical properties, making it a valuable precursor for novel molecular architectures. This document details two robust synthetic methodologies, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

Introduction

5-Fluoro-1-benzothiophene-2-carboxylic acid (C₉H₅FO₂S) is a specialized organic compound featuring a fluorinated benzo[b]thiophene core with a carboxylic acid functional group. The presence of the fluorine atom can enhance electrophilicity and modulate biological activity, while the carboxylic acid group provides a handle for further chemical transformations. This guide will explore two primary synthetic routes to this valuable compound, each with its own strategic advantages.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the starting materials and the final product is provided below for easy reference and comparison.

| Property | 2,5-Difluorobenzaldehyde | Methyl thioglycolate | 4-Fluorothiophenol | 5-Fluoro-1-benzothiophene-2-carboxylic acid |

| Molecular Formula | C₇H₄F₂O | C₃H₆O₂S | C₆H₅FS | C₉H₅FO₂S |

| Molecular Weight | 142.10 g/mol | 106.14 g/mol | 128.17 g/mol | 196.20 g/mol |

| Appearance | Liquid | Liquid | Liquid | Pink Powder |

| Boiling Point | 67-69 °C/17 mmHg | 133 °C | 162 °C | - |

| Melting Point | - | - | - | 257.0-266.0 °C |

Synthesis Pathway 1: Cyclization of 2,5-Difluorobenzaldehyde with Methyl Thioglycolate

This pathway offers a direct and high-yielding approach to the benzothiophene core through a base-mediated condensation and cyclization reaction. The reaction proceeds in two key stages: the formation of the methyl ester intermediate followed by its hydrolysis.

Stage 1: Synthesis of Methyl 5-Fluoro-1-benzothiophene-2-carboxylate

The initial step involves the reaction of 2,5-difluorobenzaldehyde with methyl thioglycolate in the presence of a base. The ortho-fluorine atom is susceptible to nucleophilic aromatic substitution by the thiolate anion generated from methyl thioglycolate. Subsequent intramolecular condensation and dehydration lead to the formation of the benzothiophene ring system.

Caption: Formation of the methyl ester intermediate.

-

Reaction Setup: To a 1000 mL reactor, add 2,5-difluorobenzaldehyde (30.0 g, 0.21 mol) and dissolve it in 300 mL of dimethyl sulfoxide (DMSO).

-

Addition of Base: Add triethylamine (64.1 g, 0.63 mol) to the solution.

-

Addition of Thioglycolate: Under a nitrogen atmosphere, slowly add methyl thioglycolate (24.6 g, 0.23 mol) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 60-120 °C and maintain for 1-5 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate and water.

-

Isolation: Dry the organic phase and filter. Concentrate the filtrate under reduced pressure to obtain methyl 5-fluoro-1-benzothiophene-2-carboxylate.

Expected Yield: ~99% (43.9 g)

Stage 2: Hydrolysis to 5-Fluoro-1-benzothiophene-2-carboxylic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved through saponification using a strong base like sodium hydroxide or lithium hydroxide, followed by acidification.[1]

Caption: Hydrolysis of the methyl ester to the final product.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve methyl 5-fluoro-1-benzothiophene-2-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the ester solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1-benzothiophene-2-carboxylic acid.

Synthesis Pathway 2: From 4-Fluorothiophenol

An alternative and convergent approach involves the use of 4-fluorothiophenol as a key starting material. This pathway consists of two main steps: S-alkylation with an appropriate C2 synthon followed by an intramolecular cyclization to form the benzothiophene ring.

Stage 1: Synthesis of S-(4-Fluorophenyl)thioacetic acid derivative

The first step is the S-alkylation of 4-fluorothiophenol with a reagent containing a two-carbon chain and a suitable leaving group, such as ethyl chloroacetate, in the presence of a base. This reaction forms the corresponding thioether.

Caption: Formation of the thioether intermediate.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-fluorothiophenol in a suitable solvent like ethanol.

-

Formation of Thiolate: Add a base, such as sodium ethoxide, to the solution to generate the thiolate anion in situ.

-

Addition of Alkylating Agent: Slowly add ethyl chloroacetate to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-fluorophenyl)thioacetate, which can be purified by distillation or chromatography if necessary.

Stage 2: Intramolecular Cyclization and Hydrolysis

The thioether intermediate can then undergo an intramolecular cyclization reaction, often under acidic conditions, to form the benzothiophene ring. Subsequent hydrolysis of the ester yields the final product.

Caption: Cyclization and hydrolysis to the final product.

-

Cyclization: Add ethyl (4-fluorophenyl)thioacetate to a suitable cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture to promote intramolecular Friedel-Crafts acylation.

-

Hydrolysis of Intermediate: After the cyclization is complete, the resulting ester is hydrolyzed in a similar manner to that described in Pathway 1, Stage 2.

-

Workup and Isolation: The final product is isolated by acidification, filtration, washing, and drying.

Conclusion

The synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid can be effectively achieved through at least two reliable synthetic pathways. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both the cyclization of 2,5-difluorobenzaldehyde and the strategy commencing with 4-fluorothiophenol offer robust and adaptable methods for obtaining this valuable heterocyclic compound. The detailed protocols provided herein serve as a practical guide for researchers and professionals engaged in the synthesis of novel chemical entities for various scientific applications.

References

- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

-

PrepChem. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (1997). Process for the preparation of 4-fluorothiophenol. (US5659088A).

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

Sources

5-Fluoro-1-benzothiophene-2-carboxylic acid IUPAC name

An In-Depth Technical Guide to 5-Fluoro-1-benzothiophene-2-carboxylic acid

Executive Summary

5-Fluoro-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its rigid benzothiophene core, combined with the electronic properties of the fluorine substituent, makes it a valuable scaffold for designing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, key applications in drug discovery, and essential safety and handling procedures. The content herein is synthesized from authoritative sources to ensure technical accuracy and provide field-proven insights for professionals engaged in advanced chemical research and development.

Core Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific research. This section delineates the formal nomenclature and key identifiers for the topic compound.

IUPAC Name

The formal IUPAC name for the compound is 5-fluoro-1-benzothiophene-2-carboxylic acid [1].

This name is systematically derived:

-

Benzothiophene: Indicates a bicyclic system where a benzene ring is fused to a thiophene ring. The "1" denotes the sulfur atom's position in the heterocyclic ring.

-

-2-carboxylic acid: A carboxylic acid group (-COOH) is attached to the 2-position of the benzothiophene scaffold.

-

5-Fluoro-: A fluorine atom (-F) is substituted at the 5-position of the benzene ring portion of the molecule.

Synonyms and Identifiers

In literature and commercial catalogs, the compound is also known by several synonyms, including:

Accurate tracking and procurement rely on standardized identifiers. The table below summarizes the most critical data points for this compound.

| Identifier | Value | Source |

| CAS Number | 70060-13-8 | [2][4] |

| Molecular Formula | C₉H₅FO₂S | [1][4] |

| Molecular Weight | 196.20 g/mol | [1][4] |

| PubChem CID | 901439 | [1] |

| InChI Key | PLVPMOSTGNZKQQ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C=C1F)C=C(S2)C(=O)O | [1] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in experimental settings, from solubility in reaction media to its solid-state properties.

| Property | Value | Notes |

| Appearance | Pink or Light yellow Powder/Solid | [5][6] |

| Melting Point | 257.0 - 266.0 °C | [5] |

| Purity | Typically ≥95.0% | As determined by HPLC and Titration[5]. |

| Solubility | Information not widely available, but expected to be soluble in polar organic solvents like DMSO and DMF. | General property of similar carboxylic acids. |

| XLogP3 | 2.9 | A calculated measure of lipophilicity[1]. |

Synthesis Protocol and Mechanistic Rationale

The synthesis of benzothiophene derivatives can be achieved through various routes. A common and effective method involves the cyclization of a substituted benzene with a sulfur-containing reagent. The protocol below describes a representative synthesis pathway, adapted from established methodologies for similar structures.

Overview of Synthetic Strategy

A robust method for synthesizing the target compound's ester precursor, 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester, involves the reaction between 2,5-Difluorobenzaldehyde and Methyl thioglycolate[7]. The final carboxylic acid is then obtained via saponification (hydrolysis) of the ester. This approach is favored for its accessibility of starting materials and generally good yields.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Sources

- 1. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity | EN [georganics.sk]

- 4. CAS 70060-13-8 | 5-Fluoro-benzo[b]thiophene-2-carboxylic acid - Synblock [synblock.com]

- 5. H33239.06 [thermofisher.com]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-1-benzothiophene-2-carboxylic acid

This guide provides an in-depth technical overview of the spectroscopic methods used to characterize 5-Fluoro-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical research and development. The document is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental considerations for researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-1-benzothiophene-2-carboxylic acid (C₉H₅FO₂S) is a halogenated derivative of the benzothiophene scaffold, a privileged structure in medicinal chemistry.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, making its precise structural confirmation paramount. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound.

I. Molecular Structure and its Spectroscopic Implications

The molecular structure of 5-Fluoro-1-benzothiophene-2-carboxylic acid, with its distinct aromatic, thiophene, and carboxylic acid moieties, gives rise to a unique spectroscopic fingerprint. The fluorine atom at the 5-position introduces specific couplings and chemical shift perturbations that are key to its identification.

Molecular Formula: C₉H₅FO₂S[2][3] Molecular Weight: 196.20 g/mol [2][4] CAS Number: 70060-13-8[2][3][4][5]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 5-Fluoro-1-benzothiophene-2-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine, the carboxylic acid group, and the sulfur atom.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | ~8.2 | Singlet | - |

| H-4 | ~7.8 | Doublet of doublets | J(H4-H6) ~2.5, J(H4-F) ~4.5 |

| H-6 | ~7.2 | Triplet of doublets | J(H6-H7) ~8.8, J(H6-F) ~9.0 |

| H-7 | ~8.0 | Doublet of doublets | J(H7-H6) ~8.8, J(H7-F) ~5.0 |

| -COOH | >12.0 | Broad singlet | - |

Note: Specific spectral data for 5-Fluoro-1-benzothiophene-2-carboxylic acid is not publicly available. The data presented is predicted based on the analysis of closely related structures, such as 6-Fluorobenzo[b]thiophene-2-carboxylic acid.[1]

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show nine distinct signals. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (ppm) | Key Feature |

| C-2 | ~140 | Attached to COOH |

| C-3 | ~130 | - |

| C-3a | ~135 | - |

| C-4 | ~115 (d, J ≈ 25 Hz) | ortho to Fluorine |

| C-5 | ~160 (d, J ≈ 250 Hz) | Attached to Fluorine |

| C-6 | ~112 (d, J ≈ 25 Hz) | ortho to Fluorine |

| C-7 | ~125 (d, J ≈ 10 Hz) | meta to Fluorine |

| C-7a | ~140 | - |

| -COOH | ~164 | Carboxylic acid carbonyl |

Note: As with the ¹H NMR data, these are predicted values based on analogs like 6-Fluorobenzo[b]thiophene-2-carboxylic acid.[1]

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[6]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: ≥1024 to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Caption: Workflow for NMR-based structural validation.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

A. Expected Mass Spectrum

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196. The presence of fluorine and sulfur would give a characteristic isotopic pattern.

Key Fragmentation Pathways:

-

Loss of -OH: A peak at m/z 179, corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH: A peak at m/z 151, resulting from the loss of the entire carboxylic acid group.

-

Decarboxylation: Loss of CO₂, leading to a fragment at m/z 152.

B. Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection.

-

Temperature Program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Caption: Predicted major fragmentation pathways in EI-MS.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 5-Fluoro-1-benzothiophene-2-carboxylic acid will be dominated by absorptions from the carboxylic acid group.

A. Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Very broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Sharp, weak to medium |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | Stretching | 1400-1600 | Medium to weak |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |

| C-F | Stretching | 1000-1100 | Strong |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | ~920 | Broad |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[7][8] The C=O stretching frequency is in the range expected for an aromatic carboxylic acid.[7]

B. Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Background: A background spectrum of the empty sample compartment (or the ATR crystal) must be collected before scanning the sample.

-

V. Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous characterization of 5-Fluoro-1-benzothiophene-2-carboxylic acid. Each technique offers complementary information, from the detailed connectivity and stereochemistry provided by NMR to the molecular weight confirmation from MS and the functional group identification by IR. The protocols and expected spectral data outlined in this guide serve as a valuable resource for researchers working with this important pharmaceutical intermediate.

References

-

PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

G. C. Cai, et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

-

Georganics. 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity. [Link]

-

PubChem. Benzo(b)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-1-benzothiophene-2-carboxylic acid - High purity | EN [georganics.sk]

- 4. CAS 70060-13-8 | 5-Fluoro-benzo[b]thiophene-2-carboxylic acid - Synblock [synblock.com]

- 5. 5-Fluorobenzo[b]thiophene-2-carboxylic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. echemi.com [echemi.com]

1H NMR spectrum of 5-Fluoro-1-benzothiophene-2-carboxylic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-1-benzothiophene-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract